![molecular formula C29H26N4O8S B2917603 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896705-98-9](/img/structure/B2917603.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Beschreibung
This compound is a structurally complex quinazolinone derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core, a benzodioxolylmethyl group at the N-terminus, and a sulfanyl-linked carbamoyl substituent at position 6 of the quinazolinone ring. The carbamoyl moiety is further substituted with a 3-methoxyphenyl group, distinguishing it from analogs like BA95492 (), which carries a 4-fluorophenyl group instead . The molecular formula is inferred to be C₂₉H₂₅N₄O₈S (molecular weight ~605.6 g/mol), based on structural parallels with BA95492 (C₂₈H₂₃FN₄O₇S, 578.57 g/mol). Key analytical techniques for characterizing such compounds include high-resolution LC-MS/MS for dereplication (comparing fragmentation patterns) and NMR spectroscopy for resolving substituent-specific signals (e.g., methoxy vs. fluoro groups) .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O8S/c1-37-19-4-2-3-18(10-19)31-27(35)14-42-29-32-21-12-25-24(40-16-41-25)11-20(21)28(36)33(29)8-7-26(34)30-13-17-5-6-22-23(9-17)39-15-38-22/h2-6,9-12H,7-8,13-16H2,1H3,(H,30,34)(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFINRQEMHINJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide typically involves multiple steps. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. Subsequent steps involve the introduction of the quinazolinone core and the propanamide side chain through various coupling reactions and functional group transformations. The reaction conditions usually require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.
Wissenschaftliche Forschungsanwendungen
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, possibly acting as an inhibitor or modulator of specific biological targets.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Analogues
*Tanimoto similarity calculated using Morgan fingerprints (radius 2, 2048 bits) .
- Substituent Positional Isomerism: Compounds 3ae and 3af () demonstrate that minor changes (e.g., methoxy group position on benzimidazole) alter NMR spectra (δ 3.66–3.88 ppm for methoxy signals) and docking affinities . Similarly, replacing 3-methoxyphenyl with 4-fluorophenyl (BA95492) reduces Tanimoto similarity to 0.85, suggesting significant electronic and steric differences .
- Core Scaffold Conservation: All analogues share a bicyclic heteroaromatic core ([1,3]dioxoloquinazolinone or benzimidazole sulfone), which is critical for maintaining structural integrity and binding pocket compatibility .
Analytical and Computational Comparisons
- Molecular Networking: LC-MS/MS-based clustering (cosine score >0.7) groups compounds with analogous fragmentation patterns, such as shared benzodioxole or quinazolinone-derived ions . The target compound’s MS/MS profile would likely cluster with BA95492 due to their overlapping core fragments.
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles () suggests that the target compound may share mechanisms of action with SAHA-like molecules (e.g., aglaithioduline) due to structural overlaps in carbamoyl motifs .
Pharmacokinetic and Spectral Differentiation
- NMR Spectroscopy : Substituent-specific shifts (e.g., 3-methoxyphenyl’s aromatic protons at δ 7.05–7.22 ppm vs. 4-fluorophenyl’s para-fluoro coupling in BA95492) enable precise structural elucidation .
- Pharmacokinetics : The 3-methoxyphenyl group may enhance metabolic stability compared to electron-withdrawing groups like fluoro, as inferred from SAHA-aglaithioduline comparisons .
Biologische Aktivität
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzodioxole moiety : Known for its role in drug design due to its ability to interact with biological targets.
- Quinazolinone structure : Associated with a variety of biological activities including anti-inflammatory and anticancer effects.
The molecular formula is with a molecular weight of approximately 450.49 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Preliminary studies have shown that derivatives of similar structures have exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar quinazolinone frameworks have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anti-inflammatory Effects : Compounds containing the benzodioxole moiety have been reported to reduce the release of inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
- Anticancer Properties : The quinazolinone derivatives are known for their anticancer activity. Studies have indicated that they can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
The mechanism by which this compound exerts its effects involves several pathways:
- Receptor Binding : The compound may interact with specific receptors involved in inflammatory responses and cell proliferation.
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Signal Transduction Modulation : By affecting signaling pathways such as NF-kB and MAPK, the compound can alter cellular responses to stress and inflammation.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study demonstrated that similar benzodioxole derivatives exhibited potent antibacterial activity against Bacillus cereus and Klebsiella pneumoniae, with MIC values comparable to standard antibiotics .
- Another research focused on anti-inflammatory effects showed that certain quinazolinone derivatives reduced the levels of pro-inflammatory cytokines in vitro .
Data Tables
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.